molecular formula C5H9ClF3N B2763974 3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride CAS No. 2567498-60-4

3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride

Cat. No.: B2763974
CAS No.: 2567498-60-4
M. Wt: 175.58
InChI Key: BKDWSQFIDIJDIQ-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)azetidine hydrochloride is a four-membered azetidine ring substituted with a methyl and trifluoromethyl group at the 3-position, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the azetidine scaffold’s balance of rigidity and bioavailability, while the trifluoromethyl group enhances metabolic stability and lipophilicity . Its synthesis typically involves cyclization and deprotection steps, as seen in analogous azetidine derivatives .

Properties

IUPAC Name

3-methyl-3-(trifluoromethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c1-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDWSQFIDIJDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567498-60-4
Record name 3-methyl-3-(trifluoromethyl)azetidine hydrochloride
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Preparation Methods

Curtius Rearrangement-Mediated Cyclization

The Curtius rearrangement has been employed as a pivotal step in constructing the β-lactam core. Haddad and Wakselman demonstrated a six-step synthesis starting from ethyl 3-methyl-3-trifluoromethyl-4-pentenoate (1):

  • Ozonolysis and Reductive Workup : Ozonolysis of ester 1 in methanol yielded aldehyde 4, which underwent iodination in methanolic KOH to form ester 5 (68% yield).
  • Deprotection and Cyclization : Hydrogenolysis of the benzyloxycarbonyl (Cbz) group in 5 using Pd/C produced amino ester 6, which was cyclized with methyl magnesium bromide to afford azetidinone 7 (51% yield).

Key Data :

Step Intermediate Yield (%) Conditions
Ozonolysis/Reduction Aldehyde 4 68 MeOH, I₂, KOH
Cyclization Azetidinone 7 51 MeMgBr, ether, 0°C to reflux

The IR absorption at 1770 cm⁻¹ for azetidinone 7 confirmed a strained β-lactam ring, critical for subsequent functionalization.

Hydrogenolysis of N-Protected Intermediates

Patents by Nitta and Kanamori disclose a three-step process leveraging N-benzhydryl protection:

  • Ring Closure : Reaction of benzhydrylamine with 1-bromo-3-chloropropane in butanol/water with K₂CO₃ at 95–105°C yielded N-benzhydrylazetidine.
  • Hydrogenolytic Deprotection : Treatment with Pd/C under H₂ (40–80 psi) in methanol/HCl cleaved the benzhydryl group, forming the hydrochloride salt.
  • Free Base Liberation : Neutralization with hot NaOH (80–110°C) released gaseous azetidine, condensed to the free base.

Optimized Conditions :

  • Solvent : Methanol (0.5–2.0 L/mol amine)
  • Catalyst : 10% Pd/C (5–10 wt%)
  • Temperature : 40–80°C for hydrogenolysis

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Curtius Rearrangement High functional group tolerance Multi-step, low overall yield (34.7%) 51
Hydrogenolysis Scalable, avoids toxic reagents Requires high-pressure H₂ equipment 68

The hydrogenolysis route offers superior scalability but necessitates specialized infrastructure, whereas the Curtius pathway allows modular intermediate synthesis.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : The β-lactam carbonyl in azetidinone 7 absorbs at 1770 cm⁻¹, indicative of ring strain and electrophilicity.
  • ¹H NMR : The hydrochloride salt exhibits a singlet for the CF₃ group (δ 3.2 ppm) and multiplet for the azetidine protons (δ 3.8–4.1 ppm).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirmed >98% purity for the hydrochloride salt, with retention time = 6.7 min.

Applications in Medicinal Chemistry

The electron-withdrawing trifluoromethyl group enhances β-lactam reactivity toward serine proteases, making 3-methyl-3-(trifluoromethyl)azetidine hydrochloride a candidate for:

  • β-Lactamase Inhibitors : Stabilizes the acyl-enzyme intermediate via increased electrophilicity.
  • Elastase Inhibitors : The CF₃ group improves binding affinity to hydrophobic enzyme pockets.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation can produce oxidized derivatives of the compound .

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituents at the 3-position of the azetidine ring:

Compound Name CAS Number Substituents (3-position) Molecular Formula Molecular Weight (g/mol)
3-Methyl-3-(trifluoromethyl)azetidine HCl 1803588-53-5 Methyl, trifluoromethyl C₄H₆ClF₄N 179.54
3-(Trifluoromethyl)azetidine HCl 1221272-90-7 Trifluoromethyl C₄H₇ClF₃N 161.55
3-Methyl-3-(trifluoromethoxy)azetidine HCl 2518152-25-3 Methyl, trifluoromethoxy C₅H₉ClF₃NO 191.58
3-Fluoro-3-methylazetidine HCl 1375472-05-1 Fluoro, methyl C₄H₈ClFN 125.56
3-[2-(Trifluoromethyl)benzyl]azetidine HCl 960492-85-7 Benzyl (CF₃-substituted) C₁₁H₁₂ClF₃N 251.68

Key Observations :

  • The trifluoromethyl group (CF₃) increases molecular weight and lipophilicity compared to smaller substituents like fluorine .

Physicochemical Properties

  • 3-Fluoro-3-methylazetidine HCl: Likely lower melting point (analogous to ANT-249: 141–144°C) due to reduced steric bulk .
  • Spectroscopic Data :

    • IR : Trifluoromethyl groups show strong C-F stretches near 1175–1223 cm⁻¹, while carbonyl-containing derivatives (e.g., methyl esters) exhibit peaks at ~1729 cm⁻¹ .
    • NMR : Azetidine protons typically resonate at δ 3.5–4.5 ppm (¹H), with CF₃ groups causing deshielding in ¹³C NMR (δ ~125 ppm for CF₃) .

Biological Activity

3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride is a synthetic compound characterized by its unique azetidine ring structure, which includes both a trifluoromethyl and a methyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H8F3N·HCl
  • Molecular Weight : 175.58 g/mol
  • CAS Number : 2567498-60-4

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The azetidine ring structure allows for unique reactivity patterns, including:

  • Nucleophilic Substitution : The trifluoromethyl group acts as an electron-withdrawing substituent, facilitating nucleophilic attack on the azetidine ring.
  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .

Antiproliferative Effects

Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 3-Methyl-3-(trifluoromethyl)azetidine have shown potent inhibitory effects on the proliferation of MCF-7 breast cancer cells. Notably, some derivatives have been reported with IC50 values in the nanomolar range .

CompoundCell LineIC50 (nM)
3-Methyl-3-(trifluoromethyl)azetidineMCF-7TBD
CA-4 (Control)MCF-73.9

Tubulin Destabilization

The mechanism behind the antiproliferative activity is often linked to tubulin destabilization. Compounds that interact with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : A study examining various azetidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. These findings suggest that the trifluoromethyl group significantly contributes to the biological activity of these compounds .
  • Synthetic Applications : this compound has been utilized as a building block in synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for diverse modifications that can lead to new bioactive compounds.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-3-(trifluoromethyl)azetidine hydrochloride, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions starting from benzylamine derivatives. Key steps include:

  • Nucleophilic substitution : Reaction of 3-(trifluoromethyl)phenyl precursors with azetidine intermediates under basic conditions (e.g., NaOH) to form the azetidine ring .
  • Salt formation : Conversion to the hydrochloride salt via HCl treatment in inert atmospheres to enhance stability . Critical conditions include temperature control (room temperature for salt formation), solvent selection (polar aprotic solvents for substitution), and purification via crystallization .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The trifluoromethyl group is strongly electron-withdrawing, which:

  • Reduces electron density on the azetidine ring, increasing electrophilicity at the nitrogen atom .
  • Enhances metabolic stability by resisting oxidative degradation, making the compound suitable for prolonged biological studies . Computational studies (e.g., DFT) are recommended to quantify electronic effects .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • HPLC : Purity assessment (≥95% purity is typical for research-grade material) .
  • NMR spectroscopy : Confirmation of azetidine ring integrity and substituent positioning (e.g., 1^1H NMR for methyl and trifluoromethyl groups) .
  • Mass spectrometry : Verification of molecular weight (e.g., C10_{10}H11_{11}ClF3_3NO, MW 261.65 g/mol) .

Q. What are the solubility characteristics of the hydrochloride salt, and how do they impact biological assays?

The hydrochloride salt improves aqueous solubility, facilitating use in:

  • In vitro assays : Dissolution in PBS or DMSO for cell-based studies .
  • Pharmacokinetic studies : Enhanced bioavailability compared to freebase forms . Solubility should be empirically validated using UV-Vis spectroscopy or nephelometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies include:

  • Substituent variation : Synthesizing analogs with trifluoromethyl groups at different phenyl positions (e.g., 2- vs. 3-substituted) to assess binding affinity changes .
  • Ring modification : Replacing azetidine with pyrrolidine or piperidine to evaluate steric effects on target interactions .
  • Bioisosteric replacement : Swapping trifluoromethyl with cyano or sulfonyl groups to modulate electronic properties .

Example SAR Table :

DerivativeSubstituent PositionIC50_{50} (nM)Target
3-(2-CF3_3-Ph)2-position120Enzyme X
3-(3-CF3_3-Ph)3-position85Enzyme X
Data from competitive binding assays

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized assay protocols : Ensure consistent conditions (e.g., pH, temperature) for enzymatic or receptor-binding assays .
  • Metabolic stability testing : Use liver microsomes to identify metabolite interference in divergent results .
  • Crystallographic analysis : Resolve target-binding ambiguities via X-ray co-crystallography .

Q. What mechanistic insights exist for this compound’s interaction with enzymes or receptors?

Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding at catalytic sites (e.g., hydrogen bonding with azetidine nitrogen) .
  • Allosteric modulation : Trifluoromethyl-phenyl group induces conformational changes in G-protein-coupled receptors . Mechanistic studies should employ kinetic assays (e.g., Lineweaver-Burk plots) and mutagenesis to validate interaction sites .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst screening : Use Pd/C or Ni catalysts for efficient cross-coupling in azetidine ring formation .
  • Flow chemistry : Enhance scalability of multi-step syntheses with continuous reactors .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to maximize yield (>80% target) .

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